![molecular formula C22H15ClN2O B12890539 2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide CAS No. 655222-79-0](/img/structure/B12890539.png)
2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide is an organic compound that features a biphenyl group attached to a quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative under palladium catalysis.
Quinoline Ring Formation: The quinoline ring can be constructed via a Friedländer synthesis, which involves the condensation of an aniline derivative with a carbonyl compound.
Final Coupling: The biphenyl intermediate is then coupled with the quinoline derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an antimicrobial agent against antibiotic-resistant bacteria.
Materials Science: The compound can be used in the synthesis of covalent organic frameworks (COFs) with hierarchical porosity.
Biological Studies: It is used in studies related to its interaction with various biological targets and pathways.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects . It may also interact with cellular pathways involved in oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Quinoline: A heterocyclic aromatic organic compound with a nitrogen atom in the ring.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide is unique due to its combined biphenyl and quinoline structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
655222-79-0 |
|---|---|
Formule moléculaire |
C22H15ClN2O |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
4-chloro-2-(4-phenylphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C22H15ClN2O/c23-19-13-20(25-21-17(19)7-4-8-18(21)22(24)26)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H2,24,26) |
Clé InChI |
XROCIJAXXOYTNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4C(=O)N)C(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)
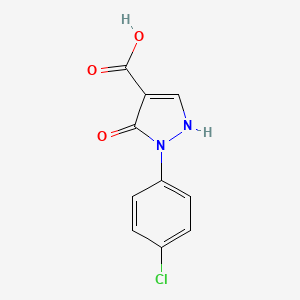
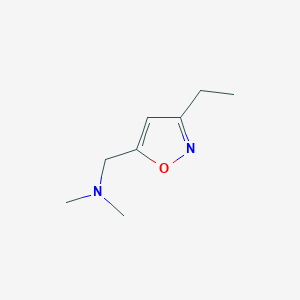
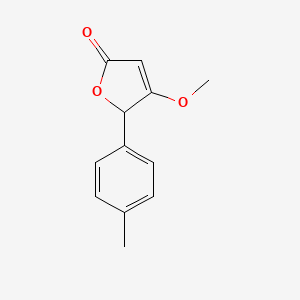


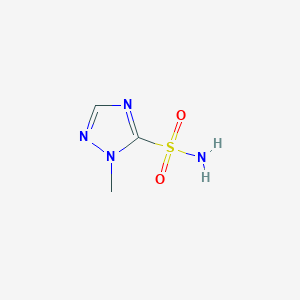
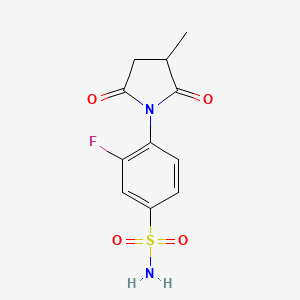

![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)


![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
